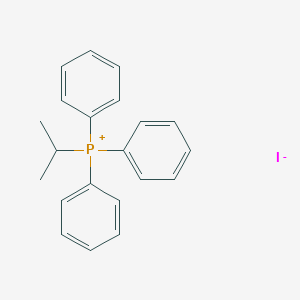

Isopropyltriphenylphosphonium iodide

Description

Properties

IUPAC Name |

triphenyl(propan-2-yl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBXWXJLQYJJBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947368 | |

| Record name | Triphenyl(propan-2-yl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24470-78-8 | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24470-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24470-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(propan-2-yl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyltriphenylphosphonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY7N4HF6BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Isopropyltriphenylphosphonium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyltriphenylphosphonium (B8661593) iodide from triphenylphosphine (B44618). The document details the chemical properties, a complete experimental protocol, and relevant characterization data.

Introduction

Isopropyltriphenylphosphonium iodide is a quaternary phosphonium (B103445) salt that serves as a crucial reagent in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction.[1] The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. The synthesis of this phosphonium salt is a straightforward nucleophilic substitution reaction (SN2) between triphenylphosphine and 2-iodopropane (B156323).

Chemical Properties and Data

The key quantitative data for the reactants and the product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 80-82 | 377 |

| 2-Iodopropane | C₃H₇I | 169.99 | -90 | 88-90 |

Table 2: Properties of Isopropyltriphenylphosphonium Iodide

| Property | Value |

| CAS Number | 24470-78-8[2][3][4] |

| Molecular Formula | C₂₁H₂₂IP[2][3] |

| Molecular Weight | 432.28 g/mol [2][3] |

| Appearance | White to pale yellow powder[3] |

| Melting Point | 194-197 °C[2] |

| Solubility | Soluble in water and methanol (B129727). Insoluble in benzene. |

Table 3: Spectroscopic Data for Isopropyltriphenylphosphonium Iodide

| Spectroscopy | Data |

| ¹H NMR | Data available, refer to spectral databases such as ChemicalBook.[5] |

| ¹³C NMR | Data available, refer to spectral databases such as ChemicalBook. |

| IR (Infrared) | Characteristic peaks for P-Ph and C-H bonds are expected. |

Synthesis of Isopropyltriphenylphosphonium Iodide

The synthesis of isopropyltriphenylphosphonium iodide is achieved through the quaternization of triphenylphosphine with 2-iodopropane. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of 2-iodopropane and displacing the iodide ion in an SN2 reaction.[6][7]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of isopropyltriphenylphosphonium iodide.

3.1. Detailed Experimental Protocol

This protocol is a composite of established procedures for the synthesis of phosphonium salts.

Materials:

-

Triphenylphosphine (1 equivalent)

-

2-Iodopropane (1.1 equivalents)

-

Anhydrous acetonitrile (B52724) (or toluene, or dichloromethane)

-

Diethyl ether (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a minimal amount of anhydrous acetonitrile.

-

Addition of Alkyl Halide: To the stirred solution, add 2-iodopropane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, will often precipitate out of the non-polar solvent. If precipitation is not complete, the volume of the solvent can be reduced under vacuum. The crude product is then collected by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from hot methanol or ethanol.[1] A 70-80% recovery can be expected after recrystallization.[1]

-

Drying: Dry the purified white to pale yellow solid under vacuum to obtain the final product.

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of isopropyltriphenylphosphonium iodide.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Iodopropane is a volatile and light-sensitive alkylating agent; handle with care.

-

Triphenylphosphine is an irritant. Avoid inhalation and contact with skin.

Conclusion

The synthesis of isopropyltriphenylphosphonium iodide from triphenylphosphine and 2-iodopropane is a robust and high-yielding reaction that is fundamental to the preparation of Wittig reagents. This guide provides the necessary details for researchers and professionals to successfully synthesize and characterize this important chemical compound. Adherence to the detailed protocol and safety precautions will ensure a safe and efficient synthesis.

References

Isopropyltriphenylphosphonium iodide synthesis procedure and mechanism

An In-depth Technical Guide to the Synthesis and Mechanism of Isopropyltriphenylphosphonium (B8661593) Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyltriphenylphosphonium iodide is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis. Its primary application is as a precursor to the corresponding phosphonium ylide, a key reagent in the Wittig reaction for the stereoselective synthesis of alkenes.[1] Specifically, the ylide derived from this salt is used to introduce an isopropylidene group (=C(CH₃)₂) onto aldehydes and ketones. Additionally, the salt finds utility as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases.[1] This guide provides a detailed overview of its synthesis, reaction mechanism, and key characterization data.

Synthesis and Mechanism

The synthesis of isopropyltriphenylphosphonium iodide is a classic example of phosphonium salt formation, proceeding via a bimolecular nucleophilic substitution (SN2) reaction.

Overall Reaction

The overall reaction involves the treatment of triphenylphosphine (B44618) with 2-iodopropane (B156323) (isopropyl iodide).

Reactants: Triphenylphosphine, 2-Iodopropane Product: Isopropyltriphenylphosphonium iodide

Reaction Mechanism

The reaction mechanism is a direct SN2 displacement. Triphenylphosphine serves as the nucleophile, utilizing the lone pair of electrons on the phosphorus atom.

-

Nucleophilic Attack: The phosphorus atom of triphenylphosphine attacks the electrophilic secondary carbon atom of 2-iodopropane.

-

Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is partially formed and the C-I bond is partially broken.

-

Leaving Group Departure: The iodide ion is displaced as the leaving group, resulting in the formation of the stable tetracoordinate phosphonium salt.

It is important to note that SN2 reactions at secondary carbons, such as in 2-iodopropane, are generally slower and more sterically hindered than at primary carbons.[1] This can lead to lower reaction rates or yields compared to the synthesis of analogous primary alkylphosphonium salts.

Caption: SN2 mechanism for the synthesis of Isopropyltriphenylphosphonium iodide.

Experimental Protocol

Materials:

-

Triphenylphosphine (C₁₈H₁₅P, MW: 262.29 g/mol )

-

2-Iodopropane (C₃H₇I, MW: 169.99 g/mol )

-

Toluene (B28343) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (e.g., 26.2 g, 0.10 mol, 1.0 equiv) in 100 mL of anhydrous toluene.

-

Reagent Addition: Add 2-iodopropane (e.g., 18.7 g, 0.11 mol, 1.1 equiv) to the stirring solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate. Note: Due to the secondary nature of the alkyl halide, a longer reaction time and heating are generally required compared to primary halides.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is insoluble in toluene and will precipitate out.

-

Purification: Collect the white solid by vacuum filtration. Wash the precipitate thoroughly with anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Drying: Dry the resulting white to pale yellow powder under vacuum to yield the final product, isopropyltriphenylphosphonium iodide.

Caption: Experimental workflow for the synthesis of Isopropyltriphenylphosphonium iodide.

Data Presentation

The following tables summarize the key quantitative data for isopropyltriphenylphosphonium iodide.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 24470-78-8 | [1][3] |

| Molecular Formula | C₂₁H₂₂IP | [1][3] |

| Molecular Weight | 432.28 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 194-197 °C | [1][5] |

| Purity (Assay) | >98% | |

| Solubility | Soluble in water and methanol; insoluble in benzene. | [4] |

Table 2: Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | 7.7 - 8.0 | multiplet | Phenyl protons (ortho to P), deshielded by induction and anisotropy. |

| 7.5 - 7.7 | multiplet | Phenyl protons (meta and para to P). | |

| 4.5 - 5.0 | multiplet | Methine proton (-CH-), deshielded by the adjacent phosphonium center. | |

| 1.5 - 1.7 | doublet | Methyl protons (-CH₃), coupled to the methine proton. | |

| ¹³C NMR | 134 - 136 | doublet | Phenyl carbons (para). |

| 133 - 135 | doublet | Phenyl carbons (ortho). | |

| 130 - 132 | doublet | Phenyl carbons (meta). | |

| 118 - 120 | doublet | Phenyl carbons (ipso), strongly coupled to phosphorus. | |

| 28 - 32 | doublet | Methine carbon (-CH-), strongly coupled to phosphorus. | |

| 16 - 18 | doublet | Methyl carbons (-CH₃), coupled to phosphorus. | |

| ³¹P NMR | +25 to +35 | singlet | Typical range for tetracoordinate phosphonium salts. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. Isopropyltriphenylphosphonium Iodide, Isopropyltriphenylphosphonium Iodide 24470-78-8, IsopropyltriphenylphosphoniuM iodide,98% 25GR manufacturer in India. [sodiumiodide.net]

- 5. Isopropyltriphenylphosphonium iodide 98 24470-78-8 [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Isopropyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of isopropyltriphenylphosphonium (B8661593) iodide. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecule's structure and its key NMR correlations. Isopropyltriphenylphosphonium iodide is a versatile Wittig reagent, and a thorough understanding of its spectral characteristics is crucial for its proper identification, purity assessment, and use in organic synthesis.

Data Presentation

The ¹H NMR spectrum of isopropyltriphenylphosphonium iodide is characterized by distinct signals corresponding to the isopropyl and triphenylphosphine (B44618) moieties. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. The data is presented for a spectrum typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl Protons (ortho, meta, para) | 7.6 - 7.9 | Multiplet | - | 15H |

| Methine Proton (-CH) | ~4.8 | Doublet of Septets | J(H,H) ≈ 7 Hz, J(P,H) ≈ 14 Hz | 1H |

| Methyl Protons (-CH₃) | ~1.5 | Doublet of Doublets | J(H,H) ≈ 7 Hz, J(P,H) ≈ 20 Hz | 6H |

Structural and Signaling Diagram

The following diagram illustrates the chemical structure of isopropyltriphenylphosphonium iodide and highlights the key proton environments and their couplings, which give rise to the characteristic ¹H NMR spectrum.

Caption: Structure of Isopropyltriphenylphosphonium and its corresponding ¹H NMR signals.

Experimental Protocols

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of isopropyltriphenylphosphonium iodide.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of isopropyltriphenylphosphonium iodide into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently agitate it until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a minimum field strength of 300 MHz.

-

The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The sample is shimmed to optimize the homogeneity of the magnetic field, which is essential for obtaining high-resolution spectra.

-

A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration and desired signal-to-noise ratio)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to the residual solvent peak of chloroform (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

-

The signals are integrated to determine the relative ratios of the different types of protons.

-

The coupling constants are measured from the peak splittings.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of isopropyltriphenylphosphonium iodide follows a logical progression from the raw data to the final structural confirmation.

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Isopropyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of isopropyltriphenylphosphonium (B8661593) iodide. This document details the characteristic chemical shifts and phosphorus-carbon coupling constants, outlines a standard experimental protocol for data acquisition, and presents a visual representation of the molecule's structure and its corresponding NMR signals. This information is crucial for the structural elucidation and quality control of this important reagent in various chemical and pharmaceutical applications.

Introduction to Isopropyltriphenylphosphonium Iodide and its ¹³C NMR Spectrum

Isopropyltriphenylphosphonium iodide is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, most notably as a precursor for the Wittig reagent used to introduce an isopropylidene group into carbonyl compounds. The structural integrity and purity of this reagent are paramount for successful synthetic outcomes. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule, making it an indispensable tool for the characterization of isopropyltriphenylphosphonium iodide.

The ¹³C NMR spectrum of isopropyltriphenylphosphonium iodide is characterized by distinct signals corresponding to the carbon atoms of the isopropyl group and the three phenyl rings attached to the phosphorus atom. A key feature of the spectrum is the presence of coupling between the phosphorus-31 (³¹P) nucleus (100% natural abundance, I = ½) and the carbon-13 (¹³C) nuclei, which results in the splitting of the carbon signals. The magnitude of this coupling (J-coupling) provides valuable information about the proximity of the carbon atom to the phosphorus center.

¹³C NMR Spectral Data

The following table summarizes the experimentally observed ¹³C NMR chemical shifts (δ) and phosphorus-carbon coupling constants (J) for isopropyltriphenylphosphonium iodide. The data is compiled from spectral databases and is consistent with values reported for analogous alkyltriphenylphosphonium salts.

| Carbon Atom | Assignment | Chemical Shift (δ) [ppm] | P-C Coupling Constant (J) [Hz] |

| C1 | P-C H(CH₃)₂ | ~25 | ¹JPC ≈ 48 |

| C2 | P-CH(C H₃)₂ | ~17 | ²JPC ≈ 4 |

| C3 | P-C (ipso) | ~118 | ¹JPC ≈ 88 |

| C4 | C -H (ortho) | ~134 | ²JPC ≈ 10 |

| C5 | C -H (meta) | ~130 | ³JPC ≈ 13 |

| C6 | C -H (para) | ~135 | ⁴JPC ≈ 3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Signal Assignment and Interpretation

The assignment of the signals in the ¹³C NMR spectrum of isopropyltriphenylphosphonium iodide is based on established chemical shift ranges, multiplicities due to P-C coupling, and comparison with related structures.

-

Isopropyl Group:

-

The methine carbon (CH) directly attached to the phosphorus atom (C1) appears as a doublet due to one-bond coupling with ³¹P (¹JPC). This signal is typically found in the upfield region of the spectrum.

-

The two equivalent methyl carbons (CH₃) of the isopropyl group (C2) also appear as a doublet due to two-bond coupling with ³¹P (²JPC). The coupling constant is significantly smaller than ¹JPC.

-

-

Triphenylphosphonium Group:

-

The ipso-carbon (C3), the carbon of the phenyl ring directly bonded to the phosphorus atom, exhibits a large one-bond P-C coupling constant (¹JPC) and resonates in the aromatic region.

-

The ortho- (C4), meta- (C5), and para- (C6) carbons of the phenyl rings show characteristic chemical shifts and smaller, long-range P-C coupling constants (²JPC, ³JPC, and ⁴JPC, respectively). The magnitude of these coupling constants generally decreases with the number of bonds separating the carbon and phosphorus atoms.

-

The following diagram illustrates the structure of isopropyltriphenylphosphonium iodide and the assignment of its ¹³C NMR signals.

Caption: Structure of Isopropyltriphenylphosphonium Iodide with ¹³C NMR assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of isopropyltriphenylphosphonium iodide.

4.1. Sample Preparation

-

Sample Purity: Ensure the isopropyltriphenylphosphonium iodide sample is of high purity to avoid signals from impurities that may complicate spectral interpretation. If necessary, the sample can be purified by recrystallization.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common choices include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated methanol (B129727) (CD₃OD). CDCl₃ is often a good starting point.

-

Concentration: Prepare a solution of approximately 10-50 mg of isopropyltriphenylphosphonium iodide in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the sample solution. Alternatively, the residual solvent peak can be used as a secondary reference.

4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or similar pulse program)

-

Frequency: Approximately 100 MHz or 125 MHz for a 400 or 500 MHz spectrometer, respectively.

-

Spectral Width: A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz) is typically sufficient to cover the expected chemical shift range.

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately quantified, though this is less of a concern for qualitative analysis.

-

Pulse Width (p1): A 30-45° pulse angle is often used to reduce the overall experiment time.

-

Number of Scans (ns): This will depend on the sample concentration. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak to its known chemical shift.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration in standard ¹³C NMR is not strictly quantitative due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of the relative number of carbons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of a ¹³C NMR spectrum of isopropyltriphenylphosphonium iodide.

Caption: Workflow for ¹³C NMR analysis of Isopropyltriphenylphosphonium Iodide.

Conclusion

¹³C NMR spectroscopy is a definitive method for the structural characterization of isopropyltriphenylphosphonium iodide. By analyzing the chemical shifts and, critically, the phosphorus-carbon coupling constants, researchers can unambiguously confirm the identity and assess the purity of this vital synthetic reagent. The detailed data and protocols provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, facilitating accurate and reliable analysis.

In-Depth Technical Guide: ³¹P NMR Analysis of Isopropyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) analysis of isopropyltriphenylphosphonium (B8661593) iodide. It is designed to furnish researchers and professionals in drug development with the essential theoretical and practical knowledge for the precise characterization of this and similar phosphonium (B103445) salts.

Core Principles of ³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) is a naturally abundant (100%) spin-½ nucleus, making it an excellent candidate for NMR spectroscopy.[1][2] The technique is highly sensitive to the chemical environment around the phosphorus atom, providing valuable information about molecular structure, bonding, and purity.[1][2] The chemical shift (δ) in ³¹P NMR is reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄).[3]

For quaternary phosphonium salts like isopropyltriphenylphosphonium iodide, the phosphorus atom is in a tetracoordinate state. The ³¹P chemical shift is influenced by the nature of the organic groups attached to the phosphorus. Generally, phosphonium salts exhibit chemical shifts in a distinct region of the ³¹P NMR spectrum, aiding in their identification.

Quantitative Data for Isopropyltriphenylphosphonium Iodide

The following table summarizes the key ³¹P NMR spectroscopic data for isopropyltriphenylphosphonium iodide.

| Compound Name | Molecular Formula | ³¹P Chemical Shift (δ) in CH₂Cl₂ (ppm) | Reference |

| Isopropyltriphenylphosphonium iodide | C₂₁H₂₂IP | +28.1 | Grim, S. O., McFarlane, W., & Davidoff, E. F. (1967). Phosphorus-31 nuclear magnetic resonance of tertiary phosphines, phosphonium salts, and phosphine-boron trifluoride adducts. The Journal of Organic Chemistry, 32(3), 781-784. |

Experimental Protocol for ³¹P NMR Analysis

This section details a standard operating procedure for the ³¹P NMR analysis of isopropyltriphenylphosphonium iodide.

Materials and Equipment

-

Isopropyltriphenylphosphonium iodide sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dichloromethane-d₂, CD₂Cl₂; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Volumetric flasks and pipettes

-

Microbalance

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ³¹P frequency

-

External reference standard: 85% Phosphoric acid (H₃PO₄) in a sealed capillary

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of isopropyltriphenylphosphonium iodide.

-

Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry vial. Ensure complete dissolution. Non-protic solvents like DMSO-d₆ are recommended for compounds with exchangeable protons to avoid deuterium (B1214612) exchange effects.[4]

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

-

Adding the Reference (Optional): For precise chemical shift referencing, a sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe to the ³¹P frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters: Set up the ³¹P NMR experiment with the following typical parameters. For quantitative analysis, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[5]

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30) with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence should be used.

-

Pulse Width: A 30° or 45° pulse angle is often sufficient.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift of phosphonium salts (e.g., 0 to 50 ppm), is a good starting point.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A crucial parameter for quantitative analysis. A delay of 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nucleus is recommended. For many phosphonium salts, a D1 of 20-30 seconds is adequate.

-

Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. Start with 16 or 32 scans and adjust as needed.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.

-

Integration: Integrate the signal corresponding to isopropyltriphenylphosphonium iodide.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the ³¹P NMR analysis workflow.

Caption: Experimental workflow for ³¹P NMR analysis.

This guide provides a foundational framework for the ³¹P NMR analysis of isopropyltriphenylphosphonium iodide. For specific applications, further optimization of the experimental parameters may be necessary to achieve the desired level of accuracy and precision.

References

physical and chemical properties of Isopropyltriphenylphosphonium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Isopropyltriphenylphosphonium iodide, a versatile phosphonium (B103445) salt widely utilized in organic synthesis. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visualizations of its primary chemical applications.

Physical Properties

Isopropyltriphenylphosphonium iodide is a white to pale yellow crystalline powder.[1] It is known to be slightly hygroscopic and should be stored accordingly.[2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂IP | [1][3] |

| Molecular Weight | 432.28 g/mol | [1][3] |

| Melting Point | 194-197 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Soluble in water and methanol; Insoluble in benzene (B151609). | [2] |

| Purity (Typical) | 97.5 - 102.5% (by titration), ≥98% | [1] |

Chemical Properties

Reactivity and Applications:

The primary application of Isopropyltriphenylphosphonium iodide is as a precursor to the isopropylidene triphenylphosphorane ylide, a key reagent in the Wittig reaction.[4] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with the phosphonium ylide. The reaction is valued for its high degree of regioselectivity in placing the double bond.

Beyond the classic Wittig reaction, this reagent is also employed in:

-

Tandem cyclopropanation and Wittig olefination reactions.[4]

-

The total synthesis of complex natural products like heliananes.

-

Preparation of highly substituted benzene derivatives.

Stability:

Isopropyltriphenylphosphonium iodide is generally stable under standard laboratory conditions and can be stored at room temperature.[1] It is, however, sensitive to light and moisture (hygroscopic) and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]

Spectroscopic Data

While full spectra are not publicly available, typical spectral data from various sources are compiled below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~7.6-7.9 | multiplet | 15H, P-(C₆H₅ )₃ | |

| ~4.5-4.8 | multiplet | 1H, P-CH (CH₃)₂ | ||

| ~1.4-1.6 | doublet of doublets | 6H, P-CH(CH₃ )₂ | ||

| ¹³C NMR | ~135 | doublet | C, para-phenyl | |

| ~133 | doublet | C, ortho-phenyl | ||

| ~130 | doublet | C, meta-phenyl | ||

| ~118 | doublet | C, ipso-phenyl | ||

| ~24 | doublet | P-C H(CH₃)₂ | ||

| ~17 | doublet | P-CH(C H₃)₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are estimations based on typical spectra of similar compounds.[6][7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1585, ~1485, ~1440 | Strong | Aromatic C=C Bending |

| ~1110 | Strong | P-Phenyl Stretch |

| ~720, ~690 | Strong | Aromatic C-H Out-of-plane Bend |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion for the cation (Isopropyltriphenylphosphonium).

| m/z | Ion |

| 305.14 | [M]⁺ (C₂₁H₂₂P)⁺ |

Note: Fragmentation patterns would show the loss of the isopropyl group and characteristic phenyl group fragments.[8]

Experimental Protocols

A. Synthesis of Isopropyltriphenylphosphonium iodide

This protocol is adapted from the general synthesis of phosphonium salts.[9]

-

Materials: Triphenylphosphine (B44618), 2-iodopropane (B156323), and a dry, non-polar solvent such as toluene (B28343) or benzene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2-iodopropane (1 to 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to yield Isopropyltriphenylphosphonium iodide.

-

-

Purification:

-

If necessary, the product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane (B109758) and diethyl ether or ethanol (B145695) and ethyl acetate. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., dichloromethane or ethanol) and then slowly add the less polar solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

-

B. Wittig Reaction using Isopropyltriphenylphosphonium iodide

This is a general protocol for a Wittig reaction to form an alkene from an aldehyde or ketone.

-

Materials: Isopropyltriphenylphosphonium iodide, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), a dry aprotic solvent (e.g., THF or diethyl ether), and the desired aldehyde or ketone.

-

Procedure:

-

Suspend Isopropyltriphenylphosphonium iodide (1.1 equivalents) in the dry solvent in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Slowly add the strong base (1 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Allow the mixture to stir at the appropriate temperature for 30-60 minutes to ensure complete ylide formation.

-

Slowly add a solution of the aldehyde or ketone (1 equivalent) in the same dry solvent to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Safety Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Not classified | P264, P270 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 |

| Respiratory/Skin Sensitization | Not classified | - |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312 |

It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mandatory Visualizations

A. Synthesis Workflow

Caption: Synthesis of Isopropyltriphenylphosphonium iodide.

B. Wittig Reaction Signaling Pathway

Caption: The Wittig reaction mechanism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Isopropyltriphenylphosphonium Iodide, Isopropyltriphenylphosphonium Iodide 24470-78-8, IsopropyltriphenylphosphoniuM iodide,98% 25GR manufacturer in India. [sodiumiodide.net]

- 3. scbt.com [scbt.com]

- 4. Isopropyltriphenylphosphonium iodide, 98+% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Methyltriphenylphosphonium iodide(2065-66-9) 13C NMR spectrum [chemicalbook.com]

- 6. ISOPROPYLTRIPHENYLPHOSPHONIUM IODIDE(24470-78-8) 1H NMR [m.chemicalbook.com]

- 7. ISOPROPYLTRIPHENYLPHOSPHONIUM IODIDE(24470-78-8) 13C NMR spectrum [chemicalbook.com]

- 8. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Isopropyltriphenylphosphonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropyltriphenylphosphonium (B8661593) iodide, a key reagent in various organic syntheses. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on reported qualitative solubility and provides detailed, generalized experimental protocols for determining both qualitative and quantitative solubility in a laboratory setting.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a critical physicochemical parameter that dictates its utility in chemical reactions, purification processes, and formulation development. For an ionic compound like isopropyltriphenylphosphonium iodide, solubility is governed by the interplay of lattice energy, solvation energy, and the polarity of the solvent. The general principle of "like dissolves like" is a useful starting point, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

Qualitative Solubility of Isopropyltriphenylphosphonium Iodide

Based on available data, the solubility of isopropyltriphenylphosphonium iodide and related phosphonium (B103445) salts in various organic solvents has been qualitatively described. This information is summarized in the table below.

| Solvent | Isopropyltriphenylphosphonium Iodide | Ethyltriphenylphosphonium Iodide | Methyltriphenylphosphonium Iodide |

| Polar Protic Solvents | |||

| Water | Soluble[1] | Slightly Soluble | Soluble[2] |

| Methanol | Soluble[1] | Soluble | Soluble[2] |

| Polar Aprotic Solvents | |||

| Acetone | No Data Available | Soluble | Soluble[2] |

| Dichloromethane | No Data Available | Soluble | Soluble[2] |

| Chloroform | No Data Available | Soluble | No Data Available |

| Nonpolar Solvents | |||

| Benzene | Insoluble[1] | No Data Available | No Data Available |

Note: "No Data Available" indicates that specific solubility information for isopropyltriphenylphosphonium iodide in that solvent was not found in the surveyed literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a crystalline organic salt like isopropyltriphenylphosphonium iodide.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of isopropyltriphenylphosphonium iodide in a range of organic solvents at ambient temperature.

Materials:

-

Isopropyltriphenylphosphonium iodide

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipette or dispenser

Procedure:

-

Accurately weigh approximately 25 mg of isopropyltriphenylphosphonium iodide and place it into a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observation and repeat the procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of isopropyltriphenylphosphonium iodide in a specific organic solvent at a controlled temperature.

Materials:

-

Isopropyltriphenylphosphonium iodide

-

Selected organic solvent

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Sintered glass filter or syringe filter (solvent-compatible)

-

Pre-weighed evaporation dish or vial

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of isopropyltriphenylphosphonium iodide to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn supernatant through a sintered glass filter or a syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish in an oven at a temperature below the decomposition point of the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtered solution in mL) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of isopropyltriphenylphosphonium iodide, from initial qualitative screening to more rigorous quantitative analysis.

Caption: Logical workflow for solubility assessment.

This guide serves as a foundational resource for understanding and experimentally determining the solubility of isopropyltriphenylphosphonium iodide in organic solvents. The provided protocols can be adapted for various research and development needs, ensuring accurate and reproducible results.

References

- 1. Isopropyltriphenylphosphonium Iodide, Isopropyltriphenylphosphonium Iodide 24470-78-8, IsopropyltriphenylphosphoniuM iodide,98% 25GR manufacturer in India. [sodiumiodide.net]

- 2. Methyltriphenylphosphonium iodide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Isopropyltriphenylphosphonium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the physical properties, synthesis, and key applications of Isopropyltriphenylphosphonium iodide. The data and protocols are presented to support research and development in organic synthesis and drug discovery.

Core Data Presentation

The physical and chemical properties of Isopropyltriphenylphosphonium iodide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Melting Point | 194-197 °C | [1][2][3][4] |

| Alternate Melting Point | 190-194 °C | [5] |

| Molecular Formula | C₂₁H₂₂IP | [1][6][7] |

| Molecular Weight | 432.28 g/mol | [1][2][3][7] |

| Appearance | White to pale yellow or cream crystalline powder | [1][5][6] |

| CAS Number | 24470-78-8 | [1][2][6][7] |

| Solubility | Soluble in water and methanol; Insoluble in benzene (B151609) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of Isopropyltriphenylphosphonium iodide and the determination of its melting point are provided below.

Synthesis of Isopropyltriphenylphosphonium Iodide

This protocol is adapted from the synthesis of similar phosphonium (B103445) salts and involves the quaternization of triphenylphosphine (B44618).

Materials:

-

Triphenylphosphine (Ph₃P)

-

2-Iodopropane (B156323) ((CH₃)₂CHI)

-

Anhydrous benzene or toluene (B28343)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous benzene or toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Add a stoichiometric equivalent of 2-iodopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, Isopropyltriphenylphosphonium iodide, will precipitate out of the solution as a white solid.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified Isopropyltriphenylphosphonium iodide.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The capillary method using a standard melting point apparatus is described below.

Materials and Equipment:

-

Dry, powdered sample of Isopropyltriphenylphosphonium iodide

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Ensure the Isopropyltriphenylphosphonium iodide sample is completely dry and finely powdered.[1]

-

Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

-

Approximate Melting Point Determination: If the expected melting point is unknown, perform a rapid heating of the sample to determine an approximate melting range.[2][3]

-

Accurate Melting Point Determination:

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[6]

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The recorded melting range provides an indication of the sample's purity; a narrow range (0.5-2 °C) is characteristic of a pure compound.[3]

-

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a key application of Isopropyltriphenylphosphonium iodide.

Caption: Synthesis workflow for Isopropyltriphenylphosphonium iodide.

Caption: Logical pathway of the Wittig reaction.

References

- 1. westlab.com [westlab.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

Navigating the Thermal Landscape of Isopropyltriphenylphosphonium Iodide: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the thermal stability and decomposition profile of Isopropyltriphenylphosphonium iodide (IPTPI). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols, and presents visual workflows and potential decomposition pathways to facilitate a comprehensive understanding of this compound's thermal behavior.

Introduction

Isopropyltriphenylphosphonium iodide, a quaternary phosphonium (B103445) salt, is a versatile reagent in organic synthesis, most notably in the Wittig reaction for the formation of carbon-carbon double bonds.[1] Understanding its thermal stability is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. While specific, in-depth experimental studies on the thermal decomposition of pure Isopropyltriphenylphosphonium iodide are not extensively available in peer-reviewed literature, this guide consolidates known properties and draws upon data from closely related compounds to provide a robust predictive overview.

The thermal stability of phosphonium salts is influenced by several factors, including the nature of the organic substituents on the phosphorus atom and the type of counter-ion.[2] Generally, phosphonium salts exhibit greater thermal stability than their ammonium (B1175870) counterparts. The iodide anion, being a good nucleophile, can play a significant role in the decomposition mechanism.

This guide provides a compilation of the known physical properties of Isopropyltriphenylphosphonium iodide and presents thermal decomposition data from analogous alkyltriphenylphosphonium salts to infer its thermal behavior. Furthermore, detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to aid researchers in conducting their own thermal stability assessments.

Physicochemical and Thermal Properties

While comprehensive experimental thermal analysis data for Isopropyltriphenylphosphonium iodide is limited, its fundamental physicochemical properties have been documented. A notable thermal characteristic is its melting point, which is consistently reported in the range of 194-197 °C.[1] One source indicates a decomposition temperature of 275 °C, although the experimental conditions for this determination are not specified.[1]

Table 1: Physicochemical Properties of Isopropyltriphenylphosphonium Iodide

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₂IP | [3] |

| Molecular Weight | 432.28 g/mol | [3] |

| Appearance | White to pale cream or pale yellow crystalline powder | [3] |

| Melting Point | 194-197 °C | [1] |

| Decomposition Temp. | 275 °C (literature value, details unknown) | [1] |

To provide a more detailed, albeit predictive, understanding of its thermal decomposition, the following table summarizes TGA data for structurally similar alkyltriphenylphosphonium salts intercalated in montmorillonite. It is important to note that the clay matrix may influence the decomposition temperatures.

Table 2: Thermal Decomposition Data of Related Alkyltriphenylphosphonium Salts Intercalated in Montmorillonite

| Compound | Temperature Zone of Organic Loss (°C) | Associated Organic Loss (%) |

| Methyltriphenylphosphonium | 300-550 | ~14 |

| Ethyltriphenylphosphonium | 250-500 | ~16 |

| Propyltriphenylphosphonium | 250-500 | ~17 |

Data extracted from a study on alkyl triphenyl phosphonium intercalated montmorillonites and should be considered as an estimation for the pure salts.[2]

Experimental Protocols for Thermal Analysis

For researchers aiming to conduct their own thermal analysis of Isopropyltriphenylphosphonium iodide, the following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of the compound upon heating, indicating its thermal stability and decomposition stages.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of Isopropyltriphenylphosphonium iodide into a clean, tared alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve or from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of Isopropyltriphenylphosphonium iodide in an aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition, for instance, 350 °C, at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The melting temperature is determined as the onset or peak of the melting endotherm. The enthalpy of the transition is calculated by integrating the area under the peak.

Visualizing Experimental and Decomposition Pathways

To provide a clearer understanding of the processes involved in evaluating the thermal stability and the potential decomposition of Isopropyltriphenylphosphonium iodide, the following diagrams are presented using the DOT language for Graphviz.

Caption: Experimental workflow for the thermal analysis of Isopropyltriphenylphosphonium iodide.

Based on the literature for related phosphonium salts, a hypothetical decomposition pathway for Isopropyltriphenylphosphonium iodide is proposed. The initial step is likely a nucleophilic attack of the iodide ion on one of the carbon atoms of the isopropyl group, leading to the formation of triphenylphosphine (B44618) and 2-iodopropane. An alternative pathway could involve a Hofmann-type elimination, though this is generally less favored for phosphonium salts compared to ammonium salts.

Caption: Hypothetical thermal decomposition pathway of Isopropyltriphenylphosphonium iodide.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of Isopropyltriphenylphosphonium iodide for the scientific community. While direct and detailed experimental data remains scarce, the information compiled from analogous compounds and the generalized experimental protocols offer a valuable starting point for researchers. The presented hypothetical decomposition pathway serves as a logical framework for further investigation. It is the recommendation of this guide that researchers conduct specific thermal analyses on Isopropyltriphenylphosphonium iodide to generate precise data, which will be crucial for its safe and effective use in advanced chemical applications.

References

The Formation of Isopropylidene Triphenylphosphorane: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonium (B103445) ylides are indispensable reagents in organic synthesis, most notably for their role in the Wittig reaction, a cornerstone of carbon-carbon double bond formation. This technical guide provides a comprehensive examination of the formation of isopropylidene triphenylphosphorane, a non-stabilized ylide, from its precursor, isopropyltriphenylphosphonium (B8661593) iodide. We will delve into the core mechanism, present detailed experimental protocols, summarize key quantitative data, and provide visual representations of the chemical processes for clarity and practical application in a research and development setting.

Core Mechanism of Ylide Formation

The synthesis of a phosphonium ylide, such as isopropylidene triphenylphosphorane, is a robust two-step process. The mechanism begins with the formation of a phosphonium salt, followed by its deprotonation with a strong base to generate the reactive ylide.[1]

Step 1: Quaternization via SN2 Reaction

The initial step involves the synthesis of the phosphonium salt, isopropyltriphenylphosphonium iodide. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. Triphenylphosphine (B44618) ((C₆H₅)₃P), an excellent nucleophile due to the lone pair of electrons on the phosphorus atom, attacks the electrophilic secondary carbon of isopropyl iodide.[2][3] The reaction proceeds via a backside attack, displacing the iodide ion and forming a new phosphorus-carbon bond.[4] This concerted, single-step reaction creates the quaternary alkylphosphonium salt.[2][3]

The quaternization of triphenylphosphine with secondary halides like isopropyl iodide can be less efficient than with primary halides due to increased steric hindrance around the reaction center.[4][5] Nevertheless, the reaction is widely used and typically proceeds with high yield.[1][2]

Step 2: Deprotonation to Form the Ylide

The second and final step is the formation of the ylide itself. The positive charge on the phosphorus atom in the phosphonium salt increases the acidity of the adjacent C-H bond.[5] This allows for the removal of the α-proton by a strong base.[1] For non-stabilized ylides, where the alkyl group (in this case, isopropyl) does not offer resonance stabilization, a particularly strong base is required for deprotonation.[6]

Commonly used strong bases include organolithium reagents like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH).[1][5] The base abstracts the acidic proton, leading to the formation of a carbanion adjacent to the phosphonium center. The resulting species is the phosphonium ylide, a neutral molecule with adjacent positive and negative charges. This ylide exists in resonance between two forms: the ylide form (Ph₃P⁺–C⁻(CH₃)₂) and the phosphorane form (Ph₃P=C(CH₃)₂), which possesses a phosphorus-carbon double bond.[7]

Visualization of Reaction Pathways

To clarify the relationships between reactants and products, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Witt-ig Reaction using Isopropyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Wittig reaction using isopropyltriphenylphosphonium (B8661593) iodide. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This application note details the reaction mechanism, experimental protocols for the synthesis of the necessary phosphonium (B103445) salt and the subsequent olefination reaction, and methods for product purification. Quantitative data on reaction yields with various aldehydes are presented to guide substrate selection and optimization.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis, allowing for the conversion of aldehydes and ketones into alkenes.[1] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically generated in situ from a phosphonium salt. This protocol focuses on the use of isopropyltriphenylphosphonium iodide, a reagent that allows for the introduction of an isopropenyl group. The formation of the highly stable triphenylphosphine (B44618) oxide byproduct drives the reaction forward.[2]

Reaction Mechanism

The Wittig reaction proceeds through a series of well-established steps:

-

Ylide Formation: The process begins with the deprotonation of the α-carbon of the isopropyltriphenylphosphonium iodide using a strong base. This generates a nucleophilic phosphorus ylide.

-

Betaine (B1666868)/Oxaphosphetane Formation: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then cyclizes to form a four-membered ring structure called an oxaphosphetane.[3]

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide.[2]

Experimental Protocols

Synthesis of Isopropyltriphenylphosphonium Iodide

Materials:

-

Triphenylphosphine (1.0 eq)

-

Isopropyl iodide (1.1 eq)

-

Toluene

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in toluene.

-

Add isopropyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration and wash it with diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid, isopropyltriphenylphosphonium iodide, under vacuum.

Wittig Olefination Reaction

Materials:

-

Isopropyltriphenylphosphonium iodide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

-

Aldehyde or Ketone (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyltriphenylphosphonium iodide and anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred suspension. The appearance of a characteristic orange or deep red color indicates the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Still at 0 °C, add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

The following table summarizes the yields of the Wittig reaction between isopropyltriphenylphosphonium iodide and various benzaldehyde (B42025) derivatives. These reactions were performed following the general protocol described above.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Methyl-1-phenylprop-1-ene | 85 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-methylprop-1-ene | 82 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-methylprop-1-ene | 88 |

| 4-Nitrobenzaldehyde | 2-Methyl-1-(4-nitrophenyl)prop-1-ene | 75 |

Purification

The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the desired alkene product.[4] Several methods can be employed for its removal:

-

Crystallization: If the alkene product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can effectively remove the more soluble TPPO.[2]

-

Column Chromatography: For liquid products or when crystallization is not effective, column chromatography on silica (B1680970) gel is a reliable method for purification. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the less polar alkene product before the more polar TPPO.

-

Precipitation of TPPO: In some cases, TPPO can be selectively precipitated from the crude reaction mixture. For instance, adding a non-polar solvent like hexane (B92381) or cyclohexane (B81311) can cause TPPO to precipitate, which can then be removed by filtration.[4] Another method involves the addition of ZnCl₂ to form a precipitable complex with TPPO.[5]

Visualizations

Wittig Reaction Mechanism

Caption: The mechanism of the Wittig reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for the Stereoselective Synthesis of Z-Alkenes using Isopropyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Z-alkenes utilizing isopropyltriphenylphosphonium (B8661593) iodide in the Wittig reaction. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This guide focuses on the use of the unstabilized ylide derived from isopropyltriphenylphosphonium iodide, which generally affords the less thermodynamically stable Z-alkene with moderate to high selectivity.[2][3] Included are the reaction mechanism, experimental procedures, purification techniques, and relevant data presented in a clear and accessible format for researchers in organic synthesis and drug development.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials. The Wittig reaction, discovered by Georg Wittig in 1954, remains a premier method for olefination.[2] The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed. Stabilized ylides, typically containing electron-withdrawing groups, generally lead to the formation of (E)-alkenes, while non-stabilized ylides, such as the one generated from isopropyltriphenylphosphonium iodide, favor the formation of (Z)-alkenes.[3][4] This preference for the Z-isomer is attributed to the kinetic control of the reaction, proceeding through a less sterically hindered transition state.[5]

Isopropyltriphenylphosphonium iodide is a versatile reagent for the introduction of an isopropylidene group, finding application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone, forming a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[1]